molecular formula C21H15N3O2S B14111585 3-{[3-(2-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]methyl}benzonitrile

3-{[3-(2-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]methyl}benzonitrile

Cat. No.: B14111585
M. Wt: 373.4 g/mol
InChI Key: XVYRWAOKQSALSF-UHFFFAOYSA-N
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Description

3-{[3-(2-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]methyl}benzonitrile is a complex organic compound belonging to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications . The structure of this compound includes a thienopyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms.

Preparation Methods

The synthesis of 3-{[3-(2-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]methyl}benzonitrile involves several steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

3-{[3-(2-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]methyl}benzonitrile undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-{[3-(2-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]methyl}benzonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

3-{[3-(2-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]methyl}benzonitrile can be compared with other thienopyrimidine derivatives:

Properties

Molecular Formula

C21H15N3O2S

Molecular Weight

373.4 g/mol

IUPAC Name

3-[[3-(2-methylphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]methyl]benzonitrile

InChI

InChI=1S/C21H15N3O2S/c1-14-5-2-3-8-17(14)24-20(25)19-18(9-10-27-19)23(21(24)26)13-16-7-4-6-15(11-16)12-22/h2-11H,13H2,1H3

InChI Key

XVYRWAOKQSALSF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=CC=C4)C#N

Origin of Product

United States

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